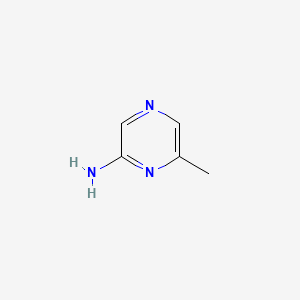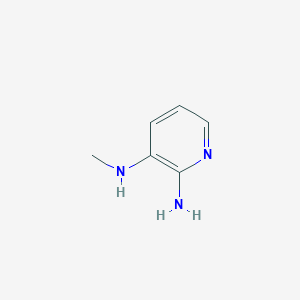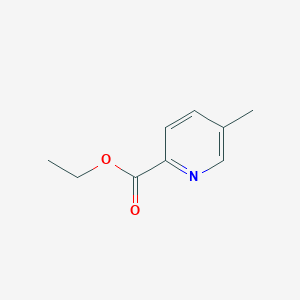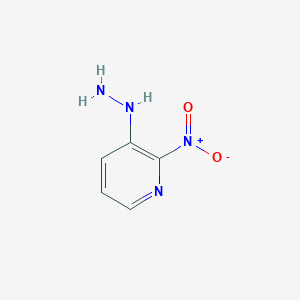
6-Fluoropyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyridine-3,4-diamine is a chemical compound with the molecular formula C5H6FN3 . It is a fluorinated pyridine, which means it contains a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of 6-Fluoropyridine-3,4-diamine consists of a pyridine ring with a fluorine atom attached at the 6-position and amine groups (-NH2) attached at the 3- and 4-positions .Applications De Recherche Scientifique
Summary of the Application
Fluorinated pyridines, including 6-Fluoropyridine-3,4-diamine, are used in the synthesis of various compounds. The presence of fluorine atoms in these compounds can lead to interesting and unusual physical, chemical, and biological properties .
Methods of Application or Experimental Procedures
The synthesis of fluorinated pyridines involves various methods, including the Umemoto reaction and Balts-Schiemann reaction . The specific procedures can vary depending on the desired product.
Results or Outcomes
The resulting fluorinated pyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used as starting materials for the synthesis of some herbicides and insecticides .
2. Synthesis of Polyimides
Summary of the Application
A fluorinated diamine, which could potentially include 6-Fluoropyridine-3,4-diamine, was used in the synthesis of polyimides with side diphenylphosphine oxide and trifluoromethyl groups .
Methods of Application or Experimental Procedures
The diamine was synthesized via the Williamson reaction and hydrogenation. The resulting diamine was then used in a high-temperature one-pot polymerization with several commercial aromatic dianhydrides to produce the polyimides .
Results or Outcomes
The resulting polyimides exhibited excellent solubility in common organic solvents and could be easily processed into light color transparent films . They also showed good thermal stability, low water absorption, and good mechanical properties .
3. Radiobiology
Summary of the Application
Fluoropyridines, including 6-Fluoropyridine-3,4-diamine, can be used to synthesize F 18 substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .
Methods of Application or Experimental Procedures
The synthesis of F 18 substituted pyridines involves specific reactions and procedures, which can vary depending on the desired product .
Results or Outcomes
The resulting F 18 substituted pyridines can be used in local radiotherapy of cancer and other biological active compounds .
4. Synthesis of Fluorinated Polybenzoxazines
Summary of the Application
Fluorinated benzoxazines, which could potentially include 6-Fluoropyridine-3,4-diamine, are used in the synthesis of polybenzoxazines with high thermal stability and good hydrophobicity .
Methods of Application or Experimental Procedures
The synthesis of fluorinated polybenzoxazines involves various methods, including the Williamson reaction and hydrogenation . The specific procedures can vary depending on the desired product.
Results or Outcomes
The resulting polybenzoxazines exhibited excellent solubility in common organic solvents and could be easily processed into light color transparent films . They also showed good thermal stability, low water absorption, and good mechanical properties .
5. Synthesis of F 18 Substituted Pyridines
Summary of the Application
Fluoropyridines, including 6-Fluoropyridine-3,4-diamine, can be used to synthesize F 18 substituted pyridines . These compounds are of special interest as potential imaging agents for various biological applications .
Methods of Application or Experimental Procedures
The synthesis of F 18 substituted pyridines involves specific reactions and procedures, which can vary depending on the desired product .
Results or Outcomes
The resulting F 18 substituted pyridines can be used in local radiotherapy of cancer and other biologically active compounds .
6. Synthesis of Fluorinated Polybenzoxazines
Summary of the Application
Fluorinated benzoxazines, which could potentially include 6-Fluoropyridine-3,4-diamine, are used in the synthesis of polybenzoxazines with high thermal stability and good hydrophobicity .
Methods of Application or Experimental Procedures
The synthesis of fluorinated polybenzoxazines involves various methods, including the Williamson reaction and hydrogenation . The specific procedures can vary depending on the desired product.
Results or Outcomes
The resulting polybenzoxazines exhibited excellent solubility in common organic solvents and could be easily processed into light color transparent films . They also showed good thermal stability, low water absorption, and good mechanical properties .
Propriétés
IUPAC Name |
6-fluoropyridine-3,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOINDABWBSPMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483653 |
Source


|
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoropyridine-3,4-diamine | |
CAS RN |
60186-24-5 |
Source


|
| Record name | 6-Fluoro-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diamino-6-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














